molecular formula C10H14N4O2S B5044373 3-[4-(dimethylamino)phenyl]-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine

3-[4-(dimethylamino)phenyl]-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine

Cat. No.: B5044373
M. Wt: 254.31 g/mol
InChI Key: WZSGGJBEMARCKQ-UHFFFAOYSA-N
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Description

3-[4-(dimethylamino)phenyl]-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

The synthesis of 3-[4-(dimethylamino)phenyl]-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine typically involves the reaction of 4-(dimethylamino)aniline with sulfur dioxide and a suitable oxidizing agent. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the thiadiazole ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-[4-(dimethylamino)phenyl]-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where common reagents include halogens and nitrating agents.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Scientific Research Applications

3-[4-(dimethylamino)phenyl]-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(dimethylamino)phenyl]-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine involves its interaction with specific molecular targets. For instance, as an MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, providing neuroprotective effects .

Comparison with Similar Compounds

Similar compounds to 3-[4-(dimethylamino)phenyl]-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine include:

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S/c1-14(2)8-5-3-7(4-6-8)9-10(11)13-17(15,16)12-9/h3-6,9,12H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSGGJBEMARCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=NS(=O)(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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